N,N-Diethyl-2-(trimethylsilyl)indole-1-carboxamide
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Overview
Description
N,N-Diethyl-2-(trimethylsilyl)indole-1-carboxamide is a chemical compound with the molecular formula C16H24N2OSi and a molecular weight of 288.46 g/mol This compound is part of the indole family, which is known for its diverse biological and chemical properties
Preparation Methods
The synthesis of N,N-Diethyl-2-(trimethylsilyl)indole-1-carboxamide typically involves the reaction of indole derivatives with diethylamine and trimethylsilyl chloride under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Chemical Reactions Analysis
N,N-Diethyl-2-(trimethylsilyl)indole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
N,N-Diethyl-2-(trimethylsilyl)indole-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-(trimethylsilyl)indole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxamide moiety in the compound can form hydrogen bonds with various enzymes and proteins, inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
N,N-Diethyl-2-(trimethylsilyl)indole-1-carboxamide can be compared with other indole derivatives, such as:
- N-Methylindole-3-carboxamide
- N,N-Diethylindole-2-carboxamide
- N,N-Dimethylindole-1-carboxamide These compounds share similar structural features but differ in their functional groups and substitution patterns, which can lead to differences in their chemical reactivity and biological activities .
Properties
CAS No. |
548775-58-2 |
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Molecular Formula |
C16H24N2OSi |
Molecular Weight |
288.46 g/mol |
IUPAC Name |
N,N-diethyl-2-trimethylsilylindole-1-carboxamide |
InChI |
InChI=1S/C16H24N2OSi/c1-6-17(7-2)16(19)18-14-11-9-8-10-13(14)12-15(18)20(3,4)5/h8-12H,6-7H2,1-5H3 |
InChI Key |
FVRCYZLAJZNZRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)N1C2=CC=CC=C2C=C1[Si](C)(C)C |
Origin of Product |
United States |
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